molecular formula C9H11Br2N3 B1411711 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine CAS No. 1564627-62-8

1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine

Cat. No.: B1411711
CAS No.: 1564627-62-8
M. Wt: 321.01 g/mol
InChI Key: YGHYTHJGTSEQBP-UHFFFAOYSA-N
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Description

1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine: is an organic compound with the molecular formula C9H11Br2N3 This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and an azetidine ring attached to the pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Azetidine Ring: The dibromopyridine derivative is then reacted with an appropriate azetidine precursor under basic conditions to form the azetidine ring.

    Methylation: The final step involves the introduction of a methylene bridge to connect the azetidine ring to the pyridine ring. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the azetidine ring.

Scientific Research Applications

Chemistry: 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is investigated for its antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, the compound can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

    2-Amino-3,5-dibromopyridine: Similar in structure but lacks the azetidine ring.

    3,5-Dibromo-2-pyridylamine: Another dibromopyridine derivative with different functional groups.

    2,5-Dibromopyridine-3-amine: A related compound with bromine atoms at different positions.

Uniqueness: 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine is unique due to the presence of both the azetidine ring and the dibromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3,5-dibromopyridin-2-yl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N3/c10-6-1-8(11)9(13-2-6)5-14-3-7(12)4-14/h1-2,7H,3-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHYTHJGTSEQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=N2)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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